molecular formula PbZr B14288217 Lead;zirconium CAS No. 125390-18-3

Lead;zirconium

Cat. No.: B14288217
CAS No.: 125390-18-3
M. Wt: 298 g/mol
InChI Key: QNZFKUWECYSYPS-UHFFFAOYSA-N
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Description

Historical Context of Lead Zirconium Oxide Systems in Materials Science

The exploration of lead zirconium oxides began in the mid-20th century, driven by the quest for materials with superior electromechanical coupling. Lead zirconate titanate (Pb[ZrₓTi₁₋ₓ]O₃, PZT), first synthesized in 1952 at the Tokyo Institute of Technology, marked a breakthrough due to its enhanced piezoelectric sensitivity compared to earlier barium titanate systems. This discovery catalyzed research into PbZrO₃, which was identified as a prototypical antiferroelectric material in 1951 through Kittel’s theoretical framework. Early structural studies using X-ray and neutron diffraction revealed its complex Pbam phase with antipolar up-up-down-down ionic displacements, laying the groundwork for understanding antiferroelectricity.

The 1980s–2000s saw advances in thin-film processing and doping strategies, enabling precise control over phase stability. For example, lanthanum (La³⁺) and strontium (Sr²⁺) substitutions were found to modulate oxygen vacancy concentrations and enhance breakdown strengths in PbZrO₃-based capacitors. Concurrently, first-principles calculations in the 2010s provided atomic-scale insights into phase transitions, revealing the cooperative interplay between oxygen octahedral tilts and lead ion displacements.

Properties

CAS No.

125390-18-3

Molecular Formula

PbZr

Molecular Weight

298 g/mol

IUPAC Name

lead;zirconium

InChI

InChI=1S/Pb.Zr

InChI Key

QNZFKUWECYSYPS-UHFFFAOYSA-N

Canonical SMILES

[Zr].[Pb]

Origin of Product

United States

Preparation Methods

Traditional Solid-State Reaction

The conventional solid-state method involves mixing stoichiometric amounts of lead oxide (PbO), zirconium oxide (ZrO₂), and, for PZT, titanium oxide (TiO₂). The powders are ball-milled to ensure homogeneity, followed by calcination at elevated temperatures (1,000–1,200°C) to form the desired perovskite phase. For PbZrO₃, the reaction proceeds as:
$$
\text{PbO} + \text{ZrO}2 \rightarrow \text{PbZrO}3
$$
However, this method faces challenges such as PbO volatilization above 800°C, leading to compositional deviations and coarse grain structures.

Improved Low-Temperature Solid-Phase Synthesis

To mitigate PbO loss, recent advancements employ a two-step reaction mechanism. In the first step, PbO and TiO₂ react at 600–700°C to form lead titanate (PbTiO₃). Subsequently, PbTiO₃ reacts with excess PbO and ZrO₂ at 800–1,000°C to yield PZT. This approach suppresses the formation of high-temperature intermediates like PbZrO₃, ensuring finer grains (0.5–1.0 µm) and reduced porosity.

Key Advantages :

  • Lower synthesis temperatures (800°C vs. 1,200°C) minimize PbO volatilization.
  • Enhanced reactivity due to the intermediate PbTiO₃ phase.

Wet Chemical Methods

Wet chemical techniques offer superior control over stoichiometry and particle morphology, making them ideal for high-purity applications.

Homogeneous Precipitation

A. Cuneyt Tas et al. demonstrated the synthesis of PbZrO₃ via homogeneous precipitation using aqueous solutions of PbCl₂ and ZrCl₄ with urea. Urea decomposition at 90°C gradually increases pH, inducing the co-precipitation of Pb²⁺ and Zr⁴⁺ as hydroxycarbonates. Calcination at 700°C for 6 hours yields phase-pure PbZrO₃ with submicrometer spherical particles (Fig. 1).

$$
\text{PbCl}2 + \text{ZrCl}4 + 5\text{NH}2\text{CONH}2 + 6\text{H}2\text{O} \rightarrow \text{PbZrO}3 + 10\text{NH}3 + 2\text{CO}2 + 6\text{HCl}
$$

Key Findings :

  • SEM revealed agglomerated particles (200–500 nm) with minimal porosity.
  • XRD confirmed a tetragonal structure (a = 11.769 Å, c = 8.229 Å).

Comparative Analysis of Synthesis Methods

Method Precursors Temperature (°C) Phase Obtained Particle Size (nm) Advantages Limitations
Solid-State (Traditional) PbO, ZrO₂, TiO₂ 1,000–1,200 PZT 1,000–2,000 Scalable, low cost PbO loss, coarse grains
Solid-State (Improved) PbO, ZrO₂, TiO₂ 800–1,000 PZT 500–1,000 Reduced PbO volatility, fine grains Requires precise stoichiometry
Homogeneous Precipitation PbCl₂, ZrCl₄, urea 700 PbZrO₃ 200–500 High purity, submicrometer particles Agglomeration, high reagent cost

Characterization and Functional Properties

Phase Purity and Crystallinity

XRD analysis of PbZrO₃ synthesized via homogeneous precipitation confirmed a single-phase tetragonal structure (ICDD PDF 35-739) with no residual PbO or ZrO₂. For PZT, calcination at 1,100°C produced a perovskite phase with a rhombohedral-tetragonal morphotropic phase boundary, critical for piezoelectric response.

Microstructural Features

SEM imaging revealed that solid-state-derived PZT exhibits irregular grains (1–2 µm), whereas homogeneous precipitation yields spherical PbZrO₃ particles (200–500 nm) with necking due to incipient sintering.

Electrical Properties

PZT ceramics from improved solid-phase methods exhibit a high electromechanical coupling coefficient (kₚ ≈ 0.65) due to reduced grain boundary defects. PbZrO₃’s antiferroelectric behavior shows a phase transition at 230°C, suitable for energy storage applications.

Chemical Reactions Analysis

Lead zirconate titanate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen, oxygen, and halides. For example, in the presence of hydrogen, lead zirconate titanate can be reduced to form lead and zirconium oxides. In the presence of oxygen, it can undergo oxidation to form lead and zirconium oxides. Substitution reactions can occur with halides, leading to the formation of lead and zirconium halides .

Scientific Research Applications

Lead zirconate titanate has numerous scientific research applications. In chemistry, it is used as a catalyst for various reactions. In biology, it is used in sensors and actuators due to its piezoelectric properties. In medicine, it is used in ultrasound imaging systems and piezoelectric injectors. In industry, it is used in capacitors, memory devices, and energy storage systems .

Mechanism of Action

The mechanism of action of lead zirconate titanate involves its piezoelectric properties. When mechanical stress is applied to the compound, it generates an electric charge due to the displacement of central metal ions within its perovskite crystal structure. This electric charge can then be used to power various devices or sensors. The molecular targets involved in this process include the central metal ions and the surrounding oxygen atoms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Lead Titanium Zirconium Oxide (Pb(Zr,Ti)O₃, PZT)

PZT is a solid solution of lead zirconate (PbZrO₃) and lead titanate (PbTiO₃), forming a perovskite structure with enhanced piezoelectric properties. Unlike PbZrO₃, which is antiferroelectric at room temperature, PZT exhibits ferroelectric behavior due to titanium substitution, enabling applications in ultrasound transducers and memory devices . The Zr/Ti ratio directly influences the dielectric and piezoelectric coefficients. For example, Pb(Zr₀.₅₂Ti₀.₄₈)O₃ has a piezoelectric coefficient (d₃₃) of ~600 pC/N, compared to PbZrO₃’s negligible piezoelectric response .

Lead Strontium Titanium Zirconium Oxide (PbSrTiZrO₃)

This compound incorporates strontium at the A-site and titanium/zirconium at the B-site. The addition of strontium reduces toxicity by partially replacing lead while maintaining structural stability. PbSrTiZrO₃ shows improved mechanical durability under thermal cycling, making it suitable for aerospace coatings . However, its dielectric constant (~1,200) is lower than PZT’s (~2,000–3,500), limiting its use in high-efficiency actuators .

Tantalum-Doped Lead Zirconium Titanate (Pb(Zr,Ti,Ta)O₃)

Tantalum doping introduces oxygen vacancies, enhancing ionic conductivity and pyroelectric properties. For instance, Pb₀.₉₉₅(Zr₀.₅₂₅Ti₀.₄₆₅Ta₀.₀₁₀)O₃ exhibits a pyroelectric coefficient of 380 µC/m²K, compared to undoped PZT’s 250 µC/m²K, improving its utility in infrared sensors .

Lead-Free Perovskites: Cs₂AgInCl₆

Cs₂AgInCl₆ is a lead-free double perovskite developed as an eco-friendly alternative. Unlike PbZrO₃, it suffers from parity-forbidden transitions, but structural distortion via bismuth doping (e.g., Cs₂AgIn₀.₇Bi₀.₃Cl₆) enhances photoluminescence efficiency (quantum yield: ~12%) for LED and scintillator applications . Its bandgap (~3.3 eV) is tunable via doping, contrasting with PbZrO₃’s fixed bandgap (~2.8 eV) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Formula Structure Key Property Application
Lead Zirconium Oxide PbZrO₃ Perovskite Antiferroelectric High-voltage capacitors
PZT Pb(Zr₀.₅₂Ti₀.₄₈)O₃ Perovskite Ferroelectric (d₃₃: 600 pC/N) Ultrasound transducers
Cs₂AgIn₀.₇Bi₀.₃Cl₆ Cs₂AgIn₀.₇Bi₀.₃Cl₆ Double perovskite Photoluminescence (QY: 12%) LEDs, X-ray scintillators

Table 2: Thermal and Mechanical Properties

Compound Melting Point (°C) Density (g/cm³) Thermal Stability
PbZrO₃ ~1,450* 7.5* Stable up to 800°C
Pb(Zr₀.₅₂Ti₀.₄₈)O₃ ~1,300 7.8 Stable up to 350°C
PbSrTiZrO₃ ~1,400 6.9 Stable up to 1,000°C

*Theoretical values

Research Findings

  • Mechanical Behavior : Zirconium alloys, analogous to PbZrO₃-based ceramics, show hydrogen embrittlement under high hydrogen-charging currents (e.g., 100 mA/cm²), reducing ductility by 40% .
  • Optoelectronic Tuning : Bi-doped Cs₂AgInCl₆ achieves a 30% increase in photoluminescence under structural distortion, outperforming PbZrO₃ in light-emitting applications .
  • Sensor Applications : Ta-doped PZT thin films exhibit 52% higher pyroelectric response than undoped variants, ideal for thermal sensors .

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